molecular formula C19H13FO B13058873 4-[4-(4-fluorophenyl)phenyl]benzaldehyde

4-[4-(4-fluorophenyl)phenyl]benzaldehyde

Cat. No.: B13058873
M. Wt: 276.3 g/mol
InChI Key: SOZCIFCLRZPNFO-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorophenyl)phenyl]benzaldehyde is an organic compound with the molecular formula C19H13FO. It is a colorless crystalline solid at room temperature and has a strong fragrance. This compound is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorophenyl group, making it a fluorinated aromatic aldehyde .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorophenyl)phenyl]benzaldehyde can be achieved through several methods. One common method involves the etherification of 4-fluorobenzaldehyde with 4-hydroxybenzaldehyde under specific reaction conditions . Another approach is the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Fluorophenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-[4-(4-Fluorophenyl)phenyl]benzoic acid.

    Reduction: 4-[4-(4-Fluorophenyl)phenyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorophenyl)phenyl]benzaldehyde involves its interaction with various molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s fluorinated aromatic structure allows it to interact with biological membranes and proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Fluorophenyl)phenyl]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C19H13FO

Molecular Weight

276.3 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)phenyl]benzaldehyde

InChI

InChI=1S/C19H13FO/c20-19-11-9-18(10-12-19)17-7-5-16(6-8-17)15-3-1-14(13-21)2-4-15/h1-13H

InChI Key

SOZCIFCLRZPNFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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